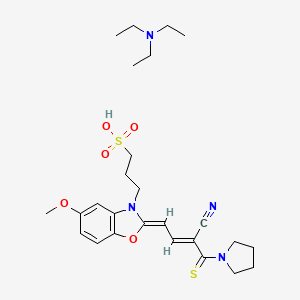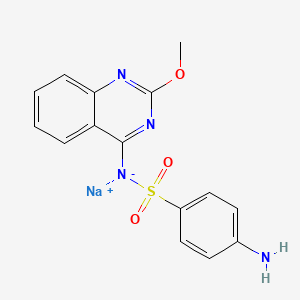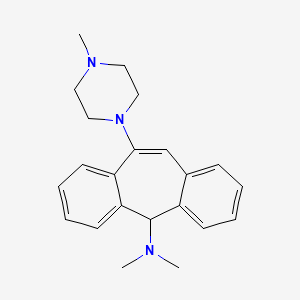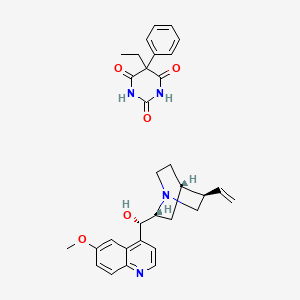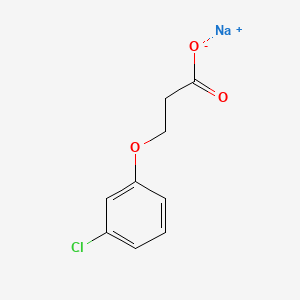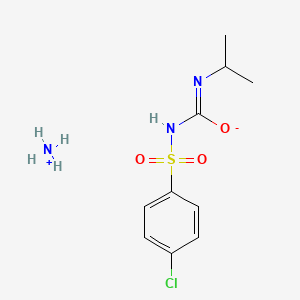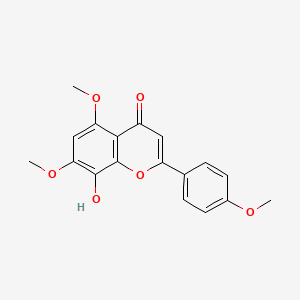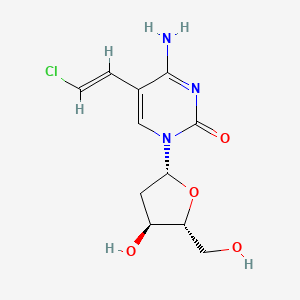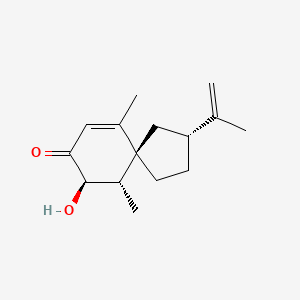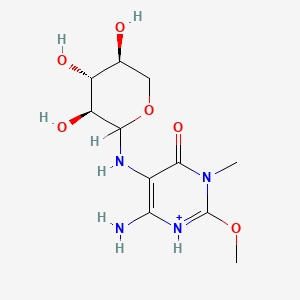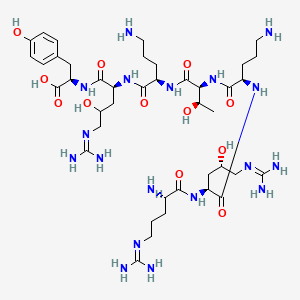
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- is a heterocyclic compound that incorporates both triazole and quinazoline rings. This compound is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- typically involves the transformation of 6-chloro-2-hydrazinoquinoline into the desired triazoloquinazoline skeleton. This transformation can be achieved through condensation reactions with aldehydes followed by dehydrogenative ring closure . For example, the reaction of 6-chloro-2-hydrazinoquinoline with p-nitrobenzaldehyde in refluxing acetic acid yields the corresponding triazoloquinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted triazoloquinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an antitumor and antihypertensive agent.
Industry: Used in the development of agricultural bactericides and fungicides.
作用機序
The mechanism of action of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
(1,2,4)Triazolo(4,3-a)quinoline: Similar in structure but with different substituents.
(1,2,4)Triazolo(4,3-a)quinoxaline: Incorporates a quinoxaline ring instead of a quinazoline ring.
Uniqueness
The uniqueness of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methylphenyl)ethyl)-5-phenyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
特性
CAS番号 |
95858-92-7 |
|---|---|
分子式 |
C24H19ClN4 |
分子量 |
398.9 g/mol |
IUPAC名 |
7-chloro-1-[2-(2-methylphenyl)ethyl]-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C24H19ClN4/c1-16-7-5-6-8-17(16)11-14-22-27-28-24-26-23(18-9-3-2-4-10-18)20-15-19(25)12-13-21(20)29(22)24/h2-10,12-13,15H,11,14H2,1H3 |
InChIキー |
DGPOBWFEOSICQH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CCC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


